molecular formula C10H8N2OS B10844889 5-Pyridin-3-yl-thiophene-2-carbaldehyde oxime

5-Pyridin-3-yl-thiophene-2-carbaldehyde oxime

Cat. No.: B10844889
M. Wt: 204.25 g/mol
InChI Key: JUZUBCBEFKWHQP-UHFFFAOYSA-N
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Description

5-Pyridin-3-yl-thiophene-2-carbaldehyde oxime is a heterocyclic compound that combines a pyridine ring and a thiophene ring with an oxime functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyridin-3-yl-thiophene-2-carbaldehyde oxime typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Pyridin-3-yl-thiophene-2-carbaldehyde oxime can undergo various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form nitrile oxides.

    Reduction: The oxime group can be reduced to form amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitrile oxides.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 5-Pyridin-3-yl-thiophene-2-carbaldehyde oxime depends on its application:

Comparison with Similar Compounds

Similar Compounds

    5-Pyridin-3-yl-thiophene-2-carbaldehyde: The parent compound without the oxime group.

    Thiophene-2-carbaldehyde oxime: A similar compound with a thiophene ring but lacking the pyridine ring.

    Pyridine-3-carbaldehyde oxime: A similar compound with a pyridine ring but lacking the thiophene ring.

Uniqueness

5-Pyridin-3-yl-thiophene-2-carbaldehyde oxime is unique due to the presence of both pyridine and thiophene rings, which confer distinct electronic and steric properties.

Properties

Molecular Formula

C10H8N2OS

Molecular Weight

204.25 g/mol

IUPAC Name

3-[5-(nitrosomethyl)thiophen-2-yl]pyridine

InChI

InChI=1S/C10H8N2OS/c13-12-7-9-3-4-10(14-9)8-2-1-5-11-6-8/h1-6H,7H2

InChI Key

JUZUBCBEFKWHQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC=C(S2)CN=O

Origin of Product

United States

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